6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Overview
Description
6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine is a useful research compound. Its molecular formula is C15H12ClIO2 and its molecular weight is 386.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biosynthetic Hypothesis and Metabolite Synthesis
The compound has been studied in the context of biosynthetic pathways involving the Diels-Alder reaction cascades. For instance, research into the metabolites produced by the plant endophytic fungus Pestalotiopsis fici revealed complex molecules with chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione skeletons. These findings provide evidence for a biosynthetic hypothesis involving diversified Diels-Alder reaction cascades, demonstrating the compound's relevance in understanding natural product synthesis and potentially guiding the development of novel synthetic methodologies (Liu et al., 2013).
Synthesis of Polychlorinated Dibenzodioxins
Polychlorinated dibenzo-p-dioxins (PCDDs), closely related to the structural motif of 6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine, have been synthesized through the micro-scale pyrolysis of different polychlorophenates. This research provides insights into the formation of toxic PCDDs in industrial processes and environmental pollution, highlighting the compound's significance in environmental chemistry and toxicology studies (Buser, 1975).
Antitumor Activity
Research into related benzodioxine derivatives has shown potential antitumor activity, indicating the relevance of this compound in medicinal chemistry. The synthesis and evaluation of these derivatives as inhibitors of biological targets, such as dihydrofolate reductase, underscore their potential application in developing new anticancer agents (Grivsky et al., 1980).
Chemical Synthesis and Structural Characterization
The compound also plays a role in the synthesis and structural characterization of novel organic molecules, including those with potential applications in materials science and pharmaceuticals. For instance, synthesis of diazadibenzoperylenes and characterization of their structural, optical, redox, and coordination properties provide valuable information for the development of new materials with specific optical and electronic characteristics (Würthner et al., 2002).
Molecular Docking Studies
Moreover, the compound's framework is essential in molecular docking studies to explore the therapeutic potential of phenolic compounds against human diseases. These studies highlight the importance of structural analogs of this compound in drug discovery, offering insights into their interactions with biological targets and their potential therapeutic effects (Wen et al., 2022).
Properties
IUPAC Name |
6-[(2-chloro-5-iodophenyl)methyl]-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO2/c16-13-3-2-12(17)9-11(13)7-10-1-4-14-15(8-10)19-6-5-18-14/h1-4,8-9H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHKSSIDKTCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=C(C=CC(=C3)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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